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Get Quote

An In-depth Review of the Chemical Structure, Properties, and Preclinical Profile of a Novel

MEK Inhibitor

Abstract
DS03090629 is a potent and orally active inhibitor of Mitogen-activated protein kinase kinase

(MEK). This technical guide provides a comprehensive overview of its chemical structure,

physicochemical and biological properties, and its mechanism of action within the context of

the RAS-RAF-MEK-ERK signaling pathway. Detailed summaries of key in vitro and in vivo

experimental data are presented, along with the methodologies used to obtain these results.

This document is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals interested in the therapeutic potential of DS03090629, particularly

in the context of BRAF-mutant melanoma.

Chemical Structure and Physicochemical Properties
DS03090629 is a small molecule inhibitor with the molecular formula C25H26ClN5O2 and a

molecular weight of 463.96 g/mol .[1]

Chemical Structure:
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A 2D representation of the chemical structure of DS03090629.

Physicochemical Properties:

A comprehensive experimental characterization of the physicochemical properties of

DS03090629 is not publicly available. The following table includes key identifiers and predicted

properties to guide formulation and experimental design.

Property Value Source

Molecular Formula C25H26ClN5O2 MedchemExpress[1]

Molecular Weight 463.96 MedchemExpress[1]

SMILES

CC1=NNC2=CC(C3=CC=C(O

C4=NC=CC(C)=N4)C=C3Cl)=

CC(O[C@@H]5C--INVALID-

LINK--CCC5)=C21

MedchemExpress

Predicted logP 4.8 ± 0.8 Rowan Scientific[2]

Predicted Aqueous Solubility 1.2 x 10⁻⁵ mol/L PubMed Central[3]

Predicted pKa
Basic: 8.5 ± 0.3, Acidic: 13.0 ±

0.4
Rowan Scientific[2]

Mechanism of Action and Signaling Pathway
DS03090629 is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-

RAF-MEK-ERK signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation,

differentiation, and survival.[6][7] In many cancers, including melanoma, mutations in the BRAF

gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][8]

DS03090629 binds to MEK and prevents its phosphorylation of downstream targets, ERK1 and

ERK2. This inhibition of ERK phosphorylation leads to the downregulation of signaling

cascades that promote cell proliferation and survival, ultimately inducing cell cycle arrest and

apoptosis in cancer cells with a constitutively active MAPK pathway.[9]
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The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of DS03090629.

Biological Properties and In Vitro Efficacy
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DS03090629 demonstrates high affinity for both MEK and phosphorylated MEK.[1] It effectively

inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation.[1]

Binding Affinity and Inhibitory Concentration:

Parameter Value Cell Line/Target

Kd (MEK) 0.11 nM Recombinant MEK

Kd (phosphorylated MEK) 0.15 nM Recombinant p-MEK

IC50 74.3 nM A375 (BRAF V600E)

IC50 97.8 nM
A375 transfected with MEK1

F53L

Data sourced from MedchemExpress.[1]

In Vivo Efficacy
In preclinical xenograft models, DS03090629 has shown significant dose-dependent inhibition

of tumor growth, both as a monotherapy and in combination with other targeted agents.[5][9]

Summary of In Vivo Antitumor Activity:

Animal Model Tumor Type Treatment Outcome

Xenograft Mice
BRAF V600E

Melanoma
DS03090629

Dose-dependent

tumor growth

inhibition

Xenograft Mice
BRAF V600E

Melanoma

DS03090629 +

Dabrafenib (BRAF

inhibitor)

Enhanced tumor

growth inhibition

compared to

monotherapy

Information derived from abstracts of preclinical studies.[5][9]
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Experimental Protocols
The following are summaries of the experimental protocols used to characterize DS03090629,

based on the supplementary methods of the foundational study by Takano et al.[10]

5.1. MEK Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity (Kd) of DS03090629 to both unphosphorylated

and phosphorylated MEK1.

Methodology:

Recombinant human MEK1 and phosphorylated MEK1 were immobilized on a sensor

chip.

A series of concentrations of DS03090629 in a running buffer were passed over the chip

surface.

The association and dissociation of DS03090629 to the immobilized MEK1 were

monitored in real-time by measuring changes in the surface plasmon resonance signal.

The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association

rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation

constant (Kd).

5.2. Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DS03090629 on

the proliferation of cancer cell lines.

Methodology:

A375 melanoma cells (parental and transfected with MEK1 F53L) were seeded in 96-well

plates and allowed to adhere overnight.

The cells were then treated with a range of concentrations of DS03090629 for 72 hours.
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Cell viability was assessed using a standard method such as the CellTiter-Glo®

Luminescent Cell Viability Assay, which measures ATP levels as an indicator of

metabolically active cells.

The luminescence data was normalized to untreated controls, and the IC50 values were

calculated by fitting the dose-response curves to a four-parameter logistic model.

5.3. In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of DS03090629 in a living organism.

Methodology:

Human melanoma cells (e.g., A375) were subcutaneously implanted into immunodeficient

mice.

Once tumors reached a palpable size, the mice were randomized into control and

treatment groups.

DS03090629 was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and

administered orally to the treatment group at specified doses and schedules. The control

group received the vehicle alone.

Tumor volume and body weight were measured regularly throughout the study.

At the end of the study, tumors were excised and weighed. The tumor growth inhibition

(TGI) was calculated as a percentage relative to the control group.
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A simplified workflow for the preclinical evaluation of DS03090629.

Conclusion
DS03090629 is a promising MEK inhibitor with potent activity against BRAF-mutant melanoma

cell lines and demonstrated efficacy in preclinical in vivo models. Its ATP-competitive

mechanism of action and high binding affinity for both MEK and phosphorylated MEK suggest

its potential to overcome some of the resistance mechanisms observed with other MEK

inhibitors. The data presented in this technical guide provide a solid foundation for further

investigation and development of DS03090629 as a potential therapeutic agent for cancers

driven by the MAPK pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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